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Compound of Interest

Compound Name:
1-(2-Methylphenyl)-1H-pyrazole-4-

carbaldehyde

Cat. No.: B1351505 Get Quote

An Examination of Molecular Conformation and Crystal Packing Influenced by Phenyl and

Pyrazole Ring Substitutions

The 1-phenyl-1H-pyrazole-4-carbaldehyde scaffold is a versatile building block in the

development of novel pharmaceutical agents and agrochemicals.[1] The spatial arrangement of

its constituent rings and the nature of intermolecular interactions are critical determinants of its

biological activity. X-ray crystallography provides definitive insights into these three-dimensional

structures at the atomic level. This guide compares the single-crystal X-ray diffraction data of

several analogs, highlighting how different substituents on the phenyl and pyrazole moieties

influence key structural parameters.

While the specific crystal structure for 1-(2-Methylphenyl)-1H-pyrazole-4-carbaldehyde is not

publicly available, this guide examines closely related analogs to provide a comparative

framework. The analogs under review include:

Analog 1: 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

Analog 2: 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde[3]

Analog 3: 3-methyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbaldehyde[4]
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The crystallographic data reveals significant conformational differences among the analogs,

primarily in the relative orientations of the aromatic rings. These variations, expressed as

dihedral angles, are dictated by the steric and electronic effects of the substituents.

Parameter Analog 1[2] Analog 2[3] Analog 3[4]

Formula C₁₇H₁₄N₂O₂ C₁₈H₁₆N₂O₂ C₁₅H₁₃N₃O

Crystal System Monoclinic Monoclinic Monoclinic

Space Group P2₁/c P2₁/c P2₁/c

Unit Cell Dimensions

a = 8.6207 Åb =

7.1695 Åc = 22.9228

Åβ = 99.168°

a = 10.5962 Åb =

11.5391 Åc = 12.6736

Åβ = 97.436°

a = 9.5807 Åb =

15.1720 Åc = 8.7370

Åβ = 93.618°

Dihedral Angle 1
Pyrazole / Phenyl

Ring: 45.99°

Pyrazole / Phenyl

Ring: 22.68°

Pyrazole / Phenyl

Ring: 34.95°

Dihedral Angle 2
Pyrazole / Phenoxy

Ring: 73.67°

Pyrazole / (4-

methylphenoxy) Ring:

N/A

Pyrazole / Pyrrolyl

Ring: 58.99°

Key Interactions
Weak C—H···π

interaction[2]

Aromatic π–π

stacking, weak C—

H⋯π interactions[3]

Pairwise C—H···O

interactions forming

dimers[4]

Analysis of Structural Data:

The dihedral angle between the central pyrazole ring and the N1-substituted phenyl ring varies

significantly across the analogs. In Analog 2, this angle is the smallest at 22.68°, suggesting a

more coplanar arrangement, which is influenced by the methylphenoxy group at the 5-position.

[3] In contrast, Analog 1 exhibits a larger twist of 45.99°.[2] Analog 3 falls in between with an

angle of 34.95°.[4] These torsional differences directly impact the overall molecular shape and

the potential for intermolecular interactions.

The crystal packing is also distinct. Analog 2 features aromatic π–π stacking, a common

stabilizing interaction in aromatic compounds.[3] Analog 3 is characterized by C—H···O

hydrogen bonds that link molecules into dimers, which then form corrugated sheets.[4] Analog
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1, lacking strong hydrogen bond donors or acceptors, exhibits only weak C—H···π interactions.

[2]

Experimental Protocols
The determination of these crystal structures follows a standardized workflow, from crystal

preparation to data refinement. The methodologies detailed in the source publications provide a

representative protocol for researchers working with similar compounds.

Synthesis and Crystallization: The synthesis of these pyrazole-4-carbaldehyde derivatives is

often achieved via the Vilsmeier-Haack reaction, which formylates a suitable hydrazone

precursor.[5][6] For example, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can be

reacted with phenol or p-cresol in dimethyl sulfoxide (DMSO) with a base like potassium

hydroxide. The mixture is heated, then poured onto ice to precipitate the solid product, which is

subsequently filtered, washed, and recrystallized from a solvent such as ethanol to yield single

crystals suitable for X-ray diffraction.[2][3]

X-ray Data Collection and Structure Refinement:

Crystal Mounting: A suitable single crystal is selected and mounted on a diffractometer, often

at a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[2][4]

Data Collection: The diffractometer (e.g., Bruker SMART APEXII CCD) uses a specific

radiation source (e.g., Mo Kα) to collect diffraction data as the crystal is rotated.[2][4] A multi-

scan absorption correction is applied to the collected data.[2]

Structure Solution: The crystal structure is solved using direct methods (e.g., with software

like SHELXS) which determines the initial positions of the atoms in the asymmetric unit.[7]

Structure Refinement: The atomic positions and other parameters are refined using a full-

matrix least-squares method on F², typically with software like SHELXL.[8][9] Hydrogen

atoms are generally placed in geometrically calculated positions and refined using a riding

model.[2] The final structure is validated and analyzed for its geometric properties and

intermolecular interactions.
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The process from a synthesized compound to a fully characterized crystal structure can be

visualized as a logical sequence of steps.

General Workflow for X-ray Crystallography

Synthesis & Crystallization

Data Collection & Processing

Structure Solution & Analysis

Chemical Synthesis

Purification

Recrystallization
(Growth of Single Crystal)

Crystal Mounting

X-ray Diffraction Data
Collection

Data Reduction &
Absorption Correction

Structure Solution
(e.g., Direct Methods)

Structural Refinement

Data Validation &
Analysis (CIF)
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Click to download full resolution via product page

Caption: A flowchart illustrating the key stages of single-crystal X-ray analysis.

This comparative guide underscores the structural diversity within the 1-phenyl-1H-pyrazole-4-

carbaldehyde family. The crystallographic data presented provides a valuable resource for

researchers, enabling a deeper understanding of the structure-property relationships that

govern the efficacy of these compounds in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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